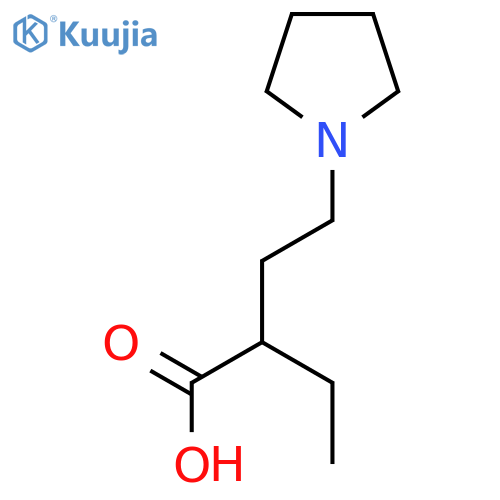Cas no 1782901-83-0 (2-ethyl-4-(pyrrolidin-1-yl)butanoic acid)

1782901-83-0 structure
商品名:2-ethyl-4-(pyrrolidin-1-yl)butanoic acid
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-4-(pyrrolidin-1-yl)butanoic acid
- 1782901-83-0
- EN300-1776057
-
- インチ: 1S/C10H19NO2/c1-2-9(10(12)13)5-8-11-6-3-4-7-11/h9H,2-8H2,1H3,(H,12,13)
- InChIKey: RUJAVOWNESOECS-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC)CCN1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 40.5Ų
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776057-0.5g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 0.5g |
$1084.0 | 2023-09-20 | ||
| Enamine | EN300-1776057-1.0g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1776057-0.1g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 0.1g |
$993.0 | 2023-09-20 | ||
| Enamine | EN300-1776057-0.25g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 0.25g |
$1038.0 | 2023-09-20 | ||
| Enamine | EN300-1776057-5.0g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-1776057-10g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 10g |
$4852.0 | 2023-09-20 | ||
| Enamine | EN300-1776057-10.0g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 10g |
$4852.0 | 2023-06-03 | ||
| Enamine | EN300-1776057-0.05g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 0.05g |
$948.0 | 2023-09-20 | ||
| Enamine | EN300-1776057-2.5g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 2.5g |
$2211.0 | 2023-09-20 | ||
| Enamine | EN300-1776057-5g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 5g |
$3273.0 | 2023-09-20 |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
1782901-83-0 (2-ethyl-4-(pyrrolidin-1-yl)butanoic acid) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
